molecular formula C10H12BrClO B12065858 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene CAS No. 50912-62-4

1-(3-Bromopropoxy)-4-chloro-2-methylbenzene

Cat. No.: B12065858
CAS No.: 50912-62-4
M. Wt: 263.56 g/mol
InChI Key: PHUUFMURRCLRAH-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-chloro-2-methylbenzene is a chemical compound with the molecular formula C10H12BrClO. It is an important intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. This compound is commonly found as a white powder and is known for its role in the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent .

Preparation Methods

The synthesis of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring the efficiency of the process.

Chemical Reactions Analysis

1-(3-Bromopropoxy)-4-chloro-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone). The major products formed depend on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene depends on its specific application. For instance, as an intermediate in the synthesis of omoconazole nitrate, it contributes to the antifungal activity by disrupting the cell membrane of fungi, leading to cell death. The molecular targets and pathways involved vary based on the final product synthesized from this compound .

Comparison with Similar Compounds

1-(3-Bromopropoxy)-4-chloro-2-methylbenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for particular synthetic applications.

Properties

CAS No.

50912-62-4

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

1-(3-bromopropoxy)-4-chloro-2-methylbenzene

InChI

InChI=1S/C10H12BrClO/c1-8-7-9(12)3-4-10(8)13-6-2-5-11/h3-4,7H,2,5-6H2,1H3

InChI Key

PHUUFMURRCLRAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCBr

Origin of Product

United States

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